molecular formula C16H25O6P B14001560 Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate CAS No. 66324-95-6

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate

Cat. No.: B14001560
CAS No.: 66324-95-6
M. Wt: 344.34 g/mol
InChI Key: LAHIJGQWJVNCBK-UHFFFAOYSA-N
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Description

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate is a chemical compound with the molecular formula C16H23O6P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethoxyphosphoryl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial production methods often emphasize efficiency, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate involves its interaction with molecular targets and pathways. The diethoxyphosphoryl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate is unique due to the presence of both the diethoxyphosphoryl and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

66324-95-6

Molecular Formula

C16H25O6P

Molecular Weight

344.34 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C16H25O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-10-8-9-11-14(13)19-4/h8-11,15H,5-7,12H2,1-4H3

InChI Key

LAHIJGQWJVNCBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1OC)P(=O)(OCC)OCC

Origin of Product

United States

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